molecular formula C12H10N2O5S2 B5594462 dibenzo[b,d]furan-2,8-disulfonamide

dibenzo[b,d]furan-2,8-disulfonamide

Cat. No.: B5594462
M. Wt: 326.4 g/mol
InChI Key: VYDOOYANYDWXGY-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2,8-disulfonamide is a useful research compound. Its molecular formula is C12H10N2O5S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.00311377 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Dibenzo[b,d]furan derivatives have been researched for their potential in treating bacterial infections, specifically tuberculosis. For instance, dibenzo[b,d]furan-1,2,3-triazole conjugates have shown promising in vitro activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Yempala et al., 2014).

Organic Electronics

Dibenzo[b,d]furan derivatives are also used in organic thin film transistors (OTFTs) and organic light-emitting diodes (OLEDs). A specific example is the synthesis of a novel anthracene derivative coupled with dibenzo[b,d]furan units for application in OTFT devices, highlighting its potential in the field of organic electronics due to its carrier transport ability and thermal stability (Zhao et al., 2017).

Antitumor Activity

Research on dibenzo[b,d]furan derivatives has also extended to the field of cancer treatment. Various dibenzo[b,d]furan-1H-1,2,4-triazole derivatives have been synthesized and tested for their cytotoxic activity against tumor cell lines, showing potential as antitumor agents (Chen et al., 2016).

Anti-diabetic Agents

Some dibenzo[b,d]furan derivatives have been evaluated for their potential as anti-diabetic agents. Specifically, dibenzo[b,d]furan mono-carboxylic acid derivatives have been studied for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), showing promise in this area (Lakshminarayana et al., 2010).

Photonic Biosensor Applications

Dibenzo[b,d]furan derivatives have applications in the development of aptamers for photonic biosensor applications. Studies towards synthesizing novel aminopropoxy-substituted dioxins suitable for this purpose have been conducted, aiming to monitor environmental pollutants like dioxins (Kalantzi et al., 2021).

Properties

IUPAC Name

dibenzofuran-2,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S2/c13-20(15,16)7-1-3-11-9(5-7)10-6-8(21(14,17)18)2-4-12(10)19-11/h1-6H,(H2,13,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDOOYANYDWXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C3=C(O2)C=CC(=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.